

# Pharmacokinetic & Drug-Drug Interaction Profile of Ipatasertib

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## Compound Focus: Ipatasertib

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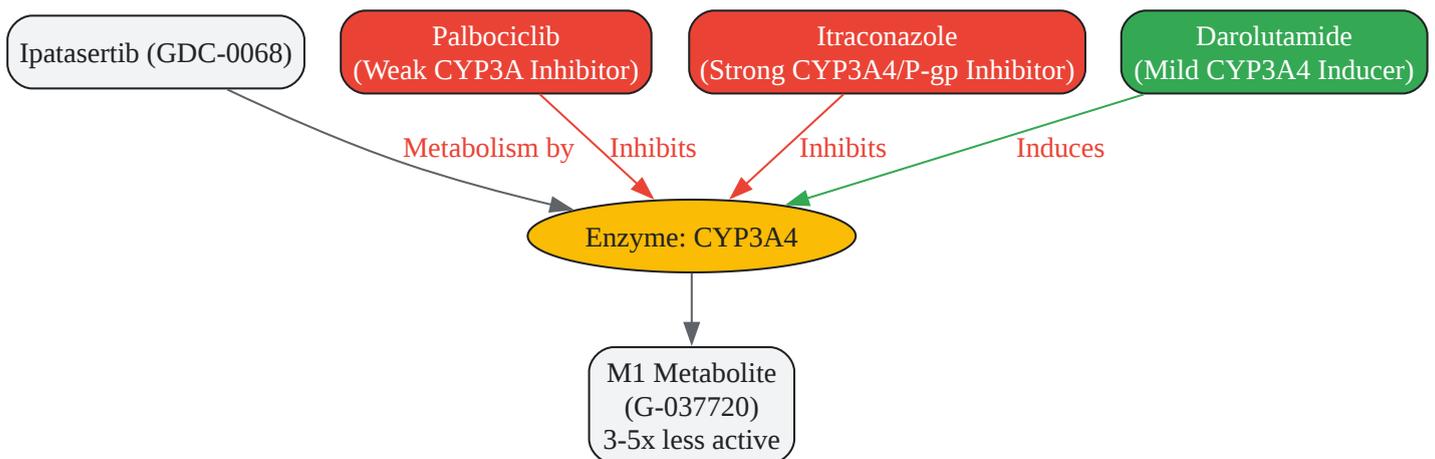
The following table consolidates key pharmacokinetic parameters and the impact of co-administered drugs on **ipatasertib** exposure, which are critical for informing TDM strategies.

Parameter / Scenario	Findings / Impact on Exposure	Clinical Context & Recommendations
Major Metabolic Pathway	CYP3A4 substrate; major metabolite M1 (G-037720) is 3-5 fold less active [1] [2].	Co-administration with CYP3A4 inducers/inhibitors requires caution and potential dose adjustment [2].
DDI: Palbociclib	Ipatasertib $AUC_{0-24,ss}$ ↑ 68%; $C_{max,ss}$ ↑ 49% [1].	Weak time-dependent CYP3A inhibitor (palbociclib) increases ipatasertib exposure; a lower ipatasertib dose (300 mg) was used in this combination [1].
DDI: Darolutamide	Ipatasertib $AUC_{0-24 h,ss}$ ↓ ~8%; $C_{max,ss}$ ↓ ~21% [2].	Mild CYP3A4 inducer (darolutamide) causes mild reduction in ipatasertib exposure, not considered clinically meaningful [2].
Hepatic Impairment	$AUC$ ↑ ~2-fold (moderate) and ↑ ~3-fold (severe) vs. normal function [3].	No dose adjustment for mild impairment; <b>dose reduction recommended for moderate or severe impairment</b> [3].

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Bioanalytical Method	Validated LC-MS/MS for plasma [1] [4] [2].	Linear range: 0.3–1500 ng/mL (in dog plasma, for reference) [4]. LLOQ: 0.463 ng/mL (human plasma) [3].

## Ipatasertib Metabolism and DDI Mechanisms

Understanding the metabolic pathways and mechanisms of drug interactions is crucial for anticipating exposure changes. The diagram below illustrates the primary route of **ipatasertib** metabolism and how other drugs affect its concentration.



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## Key Considerations for TDM Protocol Development

Based on the available data, here are the critical factors your team should incorporate into a TDM strategy:

- **Monitor Both Parent Drug and Metabolite:** The major metabolite M1 has reduced activity, but its concentration can be influenced by drug interactions [1] [2].

- **Account for Hepatic Function: Moderate to severe hepatic impairment significantly increases ipatasertib exposure.** Incorporate liver function assessment into TDM protocols [3].
- **Vigilance in Combination Therapy:** Pharmacokinetic interactions are expected with common co-administered drugs. The 300 mg dose of **ipatasertib** used with palbociclib demonstrates the need for dose adjustment in combinations [1].

## Current Knowledge Gaps and Research Directions

The search results reveal a lack of specific TDM guidelines for **ipatasertib**. Key areas for further research include:

- **Defining Therapeutic Windows:** Clinical trials have used doses of 300 mg and 400 mg, but specific target concentration ranges for efficacy and avoidance of toxicity are not yet established [1] [2].
- **Standardizing Assays:** While LC-MS/MS is the standard method, detailed, transferable laboratory protocols for quantifying **ipatasertib** and M1 in human plasma are not publicly available in the searched literature [4] [3].
- **Liquid Biopsy Applications:** Although **liquid biopsy** is advancing in oncology for therapy selection, its specific application for monitoring **ipatasertib** levels or resistance is not discussed in the results [5].

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## References

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To cite this document: Smolecule. [Pharmacokinetic & Drug-Drug Interaction Profile of Ipatasertib].

Smolecule, [2026]. [Online PDF]. Available at:

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